Haloperidol-1-hydroxy-2/'-D-glucuronide

Drug Metabolism Urinary Biomarker Phase II Conjugation

Haloperidol-1-hydroxy-2'-D-glucuronide (CAS 100442-86-2), also designated as haloperidol O-glucuronide or MH-3 in the primary literature, is the principal glucuronide conjugate of the first-generation antipsychotic haloperidol. Formed via UDP-glucuronosyltransferase (UGT)-catalyzed conjugation—predominantly by the UGT2B7 isoform (approximately 70% contribution in human liver microsomes)—this metabolite is not merely an excretory product but the single most abundant drug-related species in human plasma following therapeutic dosing, exceeding concentrations of both the parent drug and reduced haloperidol.

Molecular Formula C27H33ClFNO9
Molecular Weight 570.007
CAS No. 100442-86-2
Cat. No. B599495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHaloperidol-1-hydroxy-2/'-D-glucuronide
CAS100442-86-2
Molecular FormulaC27H33ClFNO9
Molecular Weight570.007
Structural Identifiers
SMILESC1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=C(C=C(C=C3)F)OC4C(C(C(C(O4)C(=O)O)O)O)O)O
InChIInChI=1S/C27H33ClFNO9/c28-16-5-3-15(4-6-16)27(37)9-12-30(13-10-27)11-1-2-19(31)18-8-7-17(29)14-20(18)38-26-23(34)21(32)22(33)24(39-26)25(35)36/h3-8,14,19,21-24,26,31-34,37H,1-2,9-13H2,(H,35,36)/t19?,21-,22-,23+,24-,26+/m0/s1
InChIKeyBMEZYYSQKUDMEQ-UYBBYXDNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Haloperidol-1-hydroxy-2'-D-glucuronide (CAS 100442-86-2): A Critical Reference Standard for the Dominant Phase II Metabolite in Haloperidol Disposition


Haloperidol-1-hydroxy-2'-D-glucuronide (CAS 100442-86-2), also designated as haloperidol O-glucuronide or MH-3 in the primary literature, is the principal glucuronide conjugate of the first-generation antipsychotic haloperidol. Formed via UDP-glucuronosyltransferase (UGT)-catalyzed conjugation—predominantly by the UGT2B7 isoform (approximately 70% contribution in human liver microsomes)—this metabolite is not merely an excretory product but the single most abundant drug-related species in human plasma following therapeutic dosing, exceeding concentrations of both the parent drug and reduced haloperidol [1]. As an analytical reference standard, it is supplied with purity specifications typically ≥95% and is employed for LC-MS/MS and HPLC method development, validation, and therapeutic drug monitoring applications [2].

Why Haloperidol, Reduced Haloperidol, or Other Metabolite Conjugates Cannot Substitute for Haloperidol-1-hydroxy-2'-D-glucuronide in Analytical Workflows


Haloperidol-1-hydroxy-2'-D-glucuronide occupies a structurally and analytically unique position within the haloperidol metabolic cascade. It is an O-linked glucuronide conjugated at the hydroxyl group of the piperidine ring, structurally distinct from the N-glucuronide isomer (formed at >10-fold lower abundance [1]), the sulfate conjugate of reduced haloperidol (MH-1) found at <1% of the dose in urine, and the reduced haloperidol glucuronide (MH-2) [2]. Critically, this metabolite is resistant to β-glucuronidase hydrolysis due to steric hindrance [2], meaning enzymatic deconjugation workflows that work for other glucuronides will fail for this analyte. Furthermore, glucuronidation accounts for 50–60% of haloperidol biotransformation [3], and the O-glucuronide represents the dominant circulating and urinary species. Substituting with the parent drug, reduced haloperidol, or the pyridinium metabolite would therefore introduce both qualitative and quantitative errors in any pharmacokinetic, forensic, or therapeutic drug monitoring assay.

Quantitative Differentiation Evidence: Haloperidol-1-hydroxy-2'-D-glucuronide vs. In-Class Analogs


Urinary Excretion Dominance: MH-3 Accounts for 18% of Dose vs. <1% for Alternative Conjugates

In human volunteers receiving haloperidol, the O-glucuronide conjugate (MH-3, corresponding to Haloperidol-1-hydroxy-2'-D-glucuronide) was the main urinary metabolite, accounting for 18% of the administered dose excreted in 24-hour urine. In contrast, the sulfate conjugate of reduced haloperidol (MH-1) and the glucuronide conjugate at the same position as MH-1 (MH-2) each accounted for less than 1% of the dose [1]. This >18-fold quantitative difference establishes MH-3 as the definitive urinary marker for haloperidol metabolic disposition studies.

Drug Metabolism Urinary Biomarker Phase II Conjugation

Plasma Concentration Hierarchy: Haloperidol Glucuronide Exceeds Parent Drug and All Quantified Metabolites

In a study of 39 psychiatric patients on regular haloperidol therapy, plasma concentrations of haloperidol glucuronide (HAL-GL) were significantly higher than those of the parent drug haloperidol (HAL), reduced haloperidol (RHAL), or reduced haloperidol glucuronide (RHAL-GL), establishing a clear rank order of HAL-GL > HAL > RHAL > RHAL-GL [1]. This dominance is corroborated by independent data indicating that glucuronidation accounts for 50–60% of the intrinsic hepatic clearance of haloperidol [2].

Therapeutic Drug Monitoring Pharmacokinetics Plasma Biomarker

O-Glucuronide vs. N-Glucuronide Formation: >10-Fold Quantitative Difference in Human Liver Microsomes

Incubation of haloperidol with human liver microsomes (HLM) generates two glucuronide isomers: the major O-glucuronide (corresponding to Haloperidol-1-hydroxy-2'-D-glucuronide) and the minor N-glucuronide, with a >10-fold difference in formation rate [1]. O-glucuronidation kinetics in HLM followed monophasic Michaelis-Menten behavior with Km = 85 μM and Vmax = 3.2 nmol·min⁻¹·mg⁻¹, while the N-glucuronide was formed at a substantially lower rate. The O-glucuronidation was catalyzed by UGT1A4 (Km = 64 μM, Vmax = 0.6 nmol·min⁻¹·mg⁻¹), UGT1A9 (Km = 174 μM, Vmax = 2.3 nmol·min⁻¹·mg⁻¹), and UGT2B7 (Km = 45 μM, Vmax = 1.0 nmol·min⁻¹·mg⁻¹), with UGT2B7 contributing approximately 70% of total activity as estimated by the relative activity factor approach [1].

Enzyme Kinetics In Vitro Metabolism UGT Isoform Selectivity

Resistance to β-Glucuronidase Hydrolysis: Steric Hindrance Prevents Enzymatic Deconjugation

Unlike typical glucuronide conjugates that are readily cleaved by β-glucuronidase for indirect quantification, the O-glucuronide of haloperidol (MH-3) could not be hydrolyzed by β-glucuronidase due to steric hindrance at the conjugation site on the piperidine ring [1]. This property contrasts with the behavior of other drug glucuronides that are routinely deconjugated in analytical workflows and necessitates the use of the intact glucuronide reference standard for direct quantification rather than indirect measurement via liberated aglycone.

Analytical Sample Preparation Enzymatic Hydrolysis Method Validation

Unique Metabolic Liability: Sila-Haloperidol Fails to Form the Analogous O-Glucuronide

In a comparative metabolism study, the O-glucuronide of the piperidine ring hydroxyl group was identified as one of the significant phase II metabolites of haloperidol in rat, dog, and human hepatocytes [1]. However, for the silicon analog sila-haloperidol (where the 4-carbon of the piperidine ring is replaced by silicon), the analogous O-glucuronide metabolite was not observed in hepatocytes or in liver microsomal incubations supplemented with UDPGA [1]. This demonstrates that the formation of the O-glucuronide is exquisitely dependent on the carbon-centered structure at the conjugation site and that silicon substitution abolishes this pathway entirely.

Drug Design Silicon Isosterism Metabolic Pathway Validation

Transporter Pharmacology Differentiation: Glucuronide Conjugation Alters Monoamine Transporter Interaction Profile

While the parent drug haloperidol and its reduced metabolite inhibit the human noradrenaline (NAT), dopamine (DAT), and serotonin (SERT) transporters with relatively modest potencies, the pyridinium and tetrahydropyridine metabolites show Ki values in the range of 5.8–16 μM across these transporters [1]. Although direct transporter inhibition data for Haloperidol-1-hydroxy-2'-D-glucuronide itself are not reported in the same study, its structural classification as a hydrophilic, phase II conjugate predicts markedly different transporter interaction properties compared to the lipophilic phase I metabolites (parent drug, reduced haloperidol, pyridinium species), which is relevant when selecting the appropriate analyte for neuropharmacological investigations [1].

Neuropharmacology Transporter Inhibition Metabolite Activity

Procurement-Driven Application Scenarios for Haloperidol-1-hydroxy-2'-D-glucuronide (CAS 100442-86-2)


LC-MS/MS Method Development and Validation for Therapeutic Drug Monitoring (TDM)

Given that haloperidol glucuronide is the most abundant circulating species in plasma—exceeding haloperidol, reduced haloperidol, and reduced haloperidol glucuronide concentrations in psychiatric patients [1]—any comprehensive TDM assay must include this analyte. The resistance of this O-glucuronide to β-glucuronidase hydrolysis [2] means that enzymatic deconjugation approaches will fail; direct quantification using the authentic reference standard (CAS 100442-86-2) is the only reliable strategy. This compound should be used as the primary calibrator for LC-MS/MS method validation per ICH Q2(R1) guidelines, establishing linearity, precision, and accuracy specifically for the glucuronide conjugate.

Urinary Compliance Monitoring and Forensic Toxicology

MH-3 (Haloperidol-1-hydroxy-2'-D-glucuronide) accounts for 18% of the administered dose in 24-hour urine, whereas alternative conjugated metabolites each represent <1% [1]. For adherence monitoring or forensic urine analysis, targeting this specific metabolite provides superior detection sensitivity and a longer detection window compared to the parent drug. The reference standard enables development of direct urinary LC-MS/MS methods that avoid the systematic error introduced by β-glucuronidase hydrolysis, which is ineffective against this analyte due to steric hindrance [1].

In Vitro Drug-Drug Interaction (DDI) and UGT Phenotyping Studies

Since haloperidol O-glucuronidation is catalyzed primarily by UGT2B7 (~70% contribution), with UGT1A9 (~20%) and UGT1A4 (~10%) as secondary contributors, and the O-glucuronide is formed at >10-fold greater abundance than the N-glucuronide in HLM [1], this reference standard is essential for UGT reaction phenotyping and DDI studies. It serves as the authentic product standard for quantifying O-glucuronidation activity in HLM or recombinant UGT systems, enabling accurate assessment of enzyme inhibition or induction by co-administered drugs such as gemfibrozil (which inhibits UGT2B7 by 58%) [1].

Carbon/Silicon Isostere Drug Discovery Programs

The absence of the analogous O-glucuronide metabolite for sila-haloperidol [1] makes Haloperidol-1-hydroxy-2'-D-glucuronide an indispensable positive control reference standard for drug discovery programs exploring carbon-to-silicon substitution strategies. Researchers can use this compound to benchmark and validate analytical methods designed to detect or exclude O-glucuronide formation in novel sila-drug candidates, providing definitive evidence for the impact of silicon incorporation on phase II metabolism.

Quote Request

Request a Quote for Haloperidol-1-hydroxy-2/'-D-glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.